molecular formula C13H10F2O2 B6373867 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261897-59-9

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373867
CAS No.: 1261897-59-9
M. Wt: 236.21 g/mol
InChI Key: NMMZYSCMULEDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate are employed in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: De-fluorinated or de-methoxylated phenols.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a methoxy group enhances its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-7-9(3-5-11(13)15)8-2-4-10(14)12(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMZYSCMULEDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684295
Record name 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-59-9
Record name 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.